1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Description
Properties
IUPAC Name |
1,6-dimethyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-7-3-4-8-9(11-7)10-5-6-12(8)2/h3-4H,5-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNFXQRMMJKVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N(CCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620317 | |
| Record name | 1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689259-32-3 | |
| Record name | 1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Strategies Involving Diamine and Diol Precursors
A prominent approach to constructing the tetrahydropyrido[2,3-b]pyrazine scaffold involves cyclocondensation reactions between pyridine-2,3-diamine derivatives and diols. In a representative procedure, pyridine-2,3-diamine (1a ) reacts with butane-2,3-diol (2a ) under ruthenium-catalyzed conditions to yield 2,3-dimethyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine (3aa ). While this method generates a structural analog, it demonstrates the feasibility of using transition metal catalysts (e.g., Ru₃(CO)₁₂) and phosphine ligands (e.g., xantphos) to facilitate dehydrogenative coupling.
Reaction Conditions
- Catalyst System : Ru₃(CO)₁₂ (1 mol%), xantphos (3 mol%), t-BuOK (50 mol%)
- Solvent : t-Amyl alcohol
- Temperature : 130°C
- Atmosphere : N₂
- Yield : 83%
To adapt this method for 1,6-dimethyl substitution, pre-methylation of the diamine precursor at the 1- and 6-positions would be required prior to cyclization. Computational studies suggest that steric hindrance from adjacent methyl groups may necessitate higher reaction temperatures or alternative ligand systems to maintain catalytic efficiency.
Cross-Dehydrogenative Coupling (CDC) with β-Dicarbonyl Compounds
An alternative route employs cross-dehydrogenative coupling between N-amino-2-iminopyridines and β-diketones or β-ketoesters. This method, optimized by Behbehani and Ibrahim, utilizes molecular oxygen as a green oxidant and acetic acid as a promoter to construct pyrazolo[1,5-a]pyridine derivatives. Although originally designed for different heterocycles, the methodology’s emphasis on C–N bond formation and ring annulation makes it adaptable to tetrahydropyrido-pyrazine systems.
Key Mechanistic Steps
- Nucleophilic Addition : Enol form of β-diketone attacks the electrophilic carbon of N-amino-2-iminopyridine.
- Oxidative Dehydrogenation : Molecular oxygen removes hydrogen atoms, forming conjugated intermediates.
- Cyclization : Intramolecular attack generates the bicyclic core.
For 1,6-dimethyl target synthesis, methyl-substituted β-diketones (e.g., acetylacetone derivatives) could introduce the desired substituents during the coupling step. Reaction optimization data from analogous systems indicate yields ranging from 72% to 90% under the following conditions:
| Parameter | Value |
|---|---|
| Temperature | 130°C |
| Reaction Time | 18 hours |
| Solvent | Ethanol |
| Acid Additive | Acetic Acid (6 equiv) |
| Oxidant | O₂ (1 atm) |
Multi-Step Synthesis from Functionalized Pyridine Derivatives
Patent literature discloses convergent synthetic routes to related tetrahydropyrido-pyrazines as intermediates in integrin antagonist development. A 2007 synthesis by Wendt et al. describes thiazole-containing analogs prepared through sequential alkylation and cyclization steps. While specific details for 1,6-dimethyl substitution are proprietary, the general strategy involves:
Synthetic Sequence
- Pyridine Functionalization : Introduction of amino and methyl groups at designated positions via nucleophilic substitution or directed ortho-metalation.
- Ring Formation : Cyclocondensation using dehydrating agents (e.g., POCl₃, PPA) or transition metal catalysts.
- Reduction : Selective hydrogenation of pyridine to tetrahydropyridine using Pd/C or Raney Ni.
Regioselectivity challenges in dimethylation are addressed through protective group strategies, with tert-butoxycarbonyl (Boc) groups commonly employed to direct methylation to the 1- and 6-positions.
Comparative Analysis of Synthetic Methods
The table below evaluates the three primary methodologies based on efficiency, scalability, and regiochemical control:
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 1,6-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine exhibits promising anticancer properties. Research has shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, derivatives of tetrahydropyrido compounds have been explored for their ability to target specific pathways involved in tumor growth and metastasis .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Some studies suggest that it may play a role in protecting neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves modulation of signaling pathways that are responsible for neuronal survival and function .
Agricultural Applications
Pesticide Development
There is growing interest in the use of this compound as a potential pesticide or herbicide. Its structural analogs have demonstrated insecticidal properties against various pests. The compound's efficacy could be attributed to its ability to disrupt the nervous system of insects or inhibit essential metabolic processes .
Plant Growth Regulation
In addition to its pesticidal properties, the compound may also serve as a plant growth regulator. Research suggests that certain nitrogen-containing heterocycles can enhance plant growth by promoting root development and increasing resistance to environmental stressors. This application could be particularly beneficial in sustainable agriculture practices where chemical inputs are minimized .
Research Tool
Chemical Probes
In biochemical research, this compound can be utilized as a chemical probe to study biological pathways. Its unique structure allows it to interact with various biomolecules, making it suitable for investigating enzyme activities and receptor interactions. This application is crucial for understanding disease mechanisms and developing new therapeutic strategies .
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The position and nature of substituents on the tetrahydropyrido[2,3-b]pyrazine core significantly impact molecular properties. Key analogs include:
Physicochemical Properties
Key Insight : Methyl groups balance lipophilicity and solubility, making the 1,6-dimethyl derivative favorable for oral bioavailability compared to halogenated analogs .
Biological Activity
1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS Number: 1228600-44-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties can pave the way for therapeutic applications in various medical fields.
Chemical Structure and Properties
- IUPAC Name : 3,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
- Molecular Formula : C₉H₁₃N₃
- Molecular Weight : 163.22 g/mol
- Melting Point : 140-145 °C
- Physical Form : Powder
The chemical structure of this compound features a fused bicyclic system that contributes to its biological activity. The presence of nitrogen atoms in the ring enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antidiabetic Effects : Preliminary studies suggest that derivatives of pyrido[2,3-b]pyrazine may act as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 plays a crucial role in glucose metabolism by degrading incretin hormones such as GLP-1. Inhibition of this enzyme can enhance insulin secretion and improve glycemic control in type 2 diabetes mellitus (T2DM) patients .
- Anticancer Potential : Compounds with similar structures have shown promise in targeting specific cancer pathways. For instance, piperazine-containing drugs have been developed to inhibit receptor tyrosine kinases involved in tumor growth and metastasis .
Case Study 1: DPP-4 Inhibition
A study evaluated the structure-activity relationship (SAR) of various pyrido[2,3-b]pyrazine derivatives as potential DPP-4 inhibitors. The findings indicated that modifications at specific positions on the pyridine ring significantly enhanced inhibitory potency. The most active compounds demonstrated IC₅₀ values in the low micromolar range against DPP-4 .
Case Study 2: Anticancer Activity
Research focusing on the anticancer properties of related compounds revealed that certain derivatives could inhibit cell proliferation in breast cancer models. These compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell cycle regulation and apoptosis induction .
Data Table: Biological Activities of Related Compounds
Q & A
Advanced Research Question
- Solvent Selection : Polar aprotic solvents (e.g., NMP) enhance reactivity in nucleophilic substitutions .
- Catalysis : Pd(PPh₃)₂Cl₂/CuI systems promote Sonogashira couplings for alkyne incorporation .
- Stoichiometry : Excess reagents (e.g., 3.0 mmol butyryl chloride) drive reactions to completion, monitored via TLC .
How to resolve contradictions in spectral data interpretation?
Advanced Research Question
- Cross-Validation : Compare experimental NMR shifts with DFT-predicted values to confirm assignments .
- Isotopic Labeling : Use ¹⁵N or ¹³C labels to trace ambiguous signals in crowded spectra .
- 2D NMR Techniques : HSQC and HMBC clarify through-space and through-bond correlations .
What experimental designs are suitable for evaluating biological activity?
Advanced Research Question
- Antimicrobial Assays : Agar diffusion methods (e.g., against S. aureus or E. coli) with zone-of-inhibition measurements .
- Dose-Response Studies : Test concentrations from 1–100 µM, using DMSO controls and triplicate replicates .
- Cytotoxicity Screening : MTT assays on mammalian cell lines to assess therapeutic indices .
How does this compound function in coordination chemistry?
Advanced Research Question
The tetrazine core (e.g., DPTZ derivatives) acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Zn²⁺). Characterization includes:
- X-ray Crystallography : Resolves metal-ligand bonding geometry .
- UV-Vis Spectroscopy : Monitors charge-transfer transitions (e.g., d→π* bands) .
What computational methods predict electronic properties?
Advanced Research Question
- DFT Calculations : B3LYP/6-31G(d) models optimize geometry and calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV) .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments .
How to develop HPLC methods for purity analysis?
Advanced Research Question
- Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) from 20% to 80% over 20 min .
- Detection : UV at 254 nm for pyrazine/aromatic chromophores .
How are structure-activity relationships (SAR) studied for derivatives?
Advanced Research Question
- Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂) or donating groups (e.g., -OCH₃) at C-3/C-6 .
- Bioisosteric Replacement : Swap pyrazine with pyrimidine or triazine cores to modulate potency .
- In Silico Docking : Use AutoDock to predict binding affinities for target enzymes (e.g., kinases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
